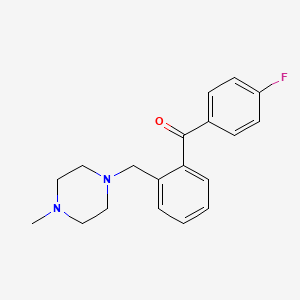

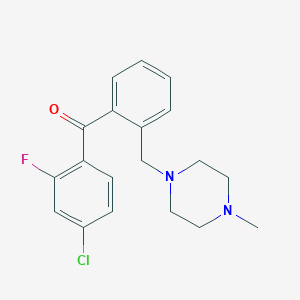

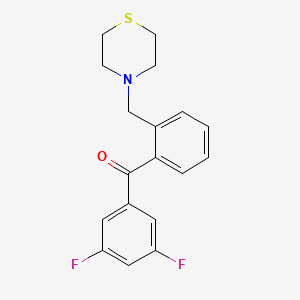

2'-Fluoro-3-(3-methylphenyl)propiophenone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of fluorinated aromatic compounds often involves reactions that introduce fluorine atoms or fluorinated groups into the aromatic ring. For example, the preparation of 2-fluoro-6-(3-methyl-2-butenyl)phenol (FMBP) is achieved by reacting 2-fluorophenol with 1-chloro-3-methyl-2-butene in the presence of metallic sodium . Similarly, the synthesis of other fluorinated compounds, such as 2-(4-fluoro-2-(4-fluorophenoxy)phenyl)-1-(1H-1,2,4-triazol-1-ylmethyl)-3-methoxy-isopropy alcohol, involves multi-step reactions including treatment with sodium methoxide . These methods could provide insights into potential synthetic routes for 2'-Fluoro-3-(3-methylphenyl)propiophenone.

Molecular Structure Analysis

The molecular structure of fluorinated compounds is often characterized using techniques such as X-ray diffraction (XRD), Fourier-transform infrared spectroscopy (FT-IR), and nuclear magnetic resonance (NMR) . For instance, the crystal structure of 4{E-[(2-fluorophenyl)imino]methyl}-2-methoxyphenol was determined using XRD and supported by DFT calculations . These studies provide detailed information on bond lengths, angles, and intermolecular interactions, which are crucial for understanding the molecular structure of related compounds.

Chemical Reactions Analysis

Fluorinated aromatic compounds can undergo various chemical reactions, including oxidative polymerization and reactions with nucleophiles. The oxidative polymerization of FMBP with a copper-pyridine catalyst yields a specific polymeric structure . Additionally, the reactivity of such compounds with different reagents leads to the formation of diverse products, as seen in the reactions of 2-hydroxy-4-oxo-4-(2,3,5,6-tetrafluoro-4-methoxyphenyl)-but-2-enoic acid methyl ester with aniline and other amines . These reactions are indicative of the potential chemical behavior of 2'-Fluoro-3-(3-methylphenyl)propiophenone.

Physical and Chemical Properties Analysis

The physical and chemical properties of fluorinated aromatic compounds are influenced by the presence of fluorine atoms. For example, the thermal degradation of oligo-2-[(4-fluorophenyl) imino methylene] phenol and its oligomer-metal complexes indicates higher stability against thermo-oxidative decomposition compared to the monomer . The presence of fluorine can also affect the electronic properties, as seen in the HOMO-LUMO gap and molecular electrostatic potential map of 4{E-[(2-fluorophenyl)imino]methyl}-2-methoxyphenol . These properties are important for predicting the behavior of 2'-Fluoro-3-(3-methylphenyl)propiophenone in various applications.

Scientific Research Applications

Polymer Synthesis and Modification

- 2'-Fluoro-3-(3-methylphenyl)propiophenone derivatives have been used in the preparation and oxidative polymerization processes. A specific derivative, 2-fluoro-6-(3-methyl-2-butenyl)phenol (FMBP), was polymerized to yield poly[oxy-2-fluoro-6-(3-methyl-2-butenyl)-1,4-phenylene], indicating the potential of these compounds in creating novel polymeric materials (Hyun, Nishide, Tsuchida, & Yamada, 1988).

Photoalignment in Liquid Crystal Displays (LCDs)

- A study reported the efficacy of prop-2-enoates derived from 2'-fluoro compounds in promoting excellent photoalignment of nematic liquid crystals. This application is vital in the development of advanced LCD technology (Hegde, Ata Alla, Matharu, & Komitov, 2013).

High-Performance Polymer Applications

- Novel halogen ring-disubstituted propyl 2-cyano-3-phenyl-2-propenoates, including 2'-fluoro derivatives, have been synthesized and characterized for their copolymerization with styrene. These materials demonstrate potential in creating high-performance polymers with specific structural and thermal properties (Savittieri et al., 2022).

Synthesis of Fluorinated Compounds

- The synthesis of various fluorinated compounds, including chirons and phenothiazines, has been explored using 2'-fluoro-3-(3-methylphenyl)propiophenone derivatives. These studies contribute to the development of new fluorinated materials for diverse applications (Arnone et al., 1995; Sharma et al., 1999).

Safety And Hazards

properties

IUPAC Name |

1-(2-fluorophenyl)-3-(3-methylphenyl)propan-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15FO/c1-12-5-4-6-13(11-12)9-10-16(18)14-7-2-3-8-15(14)17/h2-8,11H,9-10H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPNABBRRXNHQOJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)CCC(=O)C2=CC=CC=C2F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15FO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60644085 |

Source

|

| Record name | 1-(2-Fluorophenyl)-3-(3-methylphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60644085 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2'-Fluoro-3-(3-methylphenyl)propiophenone | |

CAS RN |

898790-99-3 |

Source

|

| Record name | 1-(2-Fluorophenyl)-3-(3-methylphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60644085 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 4-oxo-4-[2-(thiomorpholinomethyl)phenyl]butyrate](/img/structure/B1327348.png)

![Ethyl 7-oxo-7-[2-(thiomorpholinomethyl)phenyl]heptanoate](/img/structure/B1327351.png)